molecular formula C15H21NO7 B1521783 Boc-2-amino-3,4,5-trimethoxybenzoic acid CAS No. 1185297-87-3

Boc-2-amino-3,4,5-trimethoxybenzoic acid

Cat. No. B1521783
M. Wt: 327.33 g/mol
InChI Key: FQBFMANNSTYZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-amino-3,4,5-trimethoxybenzoic acid is a biochemical used in proteomics research . It is a derivative of 2-amino-3,4,5-trimethoxybenzoic acid, which has the molecular formula C10H13NO5 . The average mass of 2-amino-3,4,5-trimethoxybenzoic acid is 227.214 Da .


Molecular Structure Analysis

The molecular structure of 2-amino-3,4,5-trimethoxybenzoic acid consists of a benzoic acid core with three methoxy groups and one amino group attached . The Boc-2-amino-3,4,5-trimethoxybenzoic acid would have an additional tert-butoxycarbonyl (Boc) group attached to the amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-3,4,5-trimethoxybenzoic acid include a molecular weight of 227.2139 . The Boc-2-amino-3,4,5-trimethoxybenzoic acid has a molecular weight of 327.33 .

Scientific Research Applications

1. Patient-Reported Outcomes in Clinical Trials

Boc-2-amino-3,4,5-trimethoxybenzoic acid has been studied in the context of bortezomib, a boronic acid dipeptide, and its impact on treating multiple myeloma (MM). The research emphasized the significance of patient-reported outcomes (PRO) in clinical trials, particularly in evaluating the effectiveness of treatments like bortezomib. PRO assessments played a crucial role in interpreting clinical responses and understanding the impact of adverse effects and patient prognosis in these trials (Dubois et al., 2006).

2. Pharmaceutical Safety and Allergic Reactions

The compound 2-dimethylamino-2-phenylbutyl 3,4,5-trimethoxybenzoic acid, related to the chemical structure of Boc-2-amino-3,4,5-trimethoxybenzoic acid, was investigated for its role in relieving abdominal pain, particularly in patients with irritable bowel syndrome. The study highlighted the general tolerance of the drug but also documented a rare case of trimebutine maleate-induced anaphylaxis, providing critical insights into the safety profile of related compounds (Lee et al., 2011).

properties

IUPAC Name

3,4,5-trimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO7/c1-15(2,3)23-14(19)16-10-8(13(17)18)7-9(20-4)11(21-5)12(10)22-6/h7H,1-6H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBFMANNSTYZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1C(=O)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401159886
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-amino-3,4,5-trimethoxybenzoic acid

CAS RN

1185297-87-3
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4,5-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401159886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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